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molecular formula C4Cl2F6 B8767930 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B8767930
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-UHFFFAOYSA-N
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Patent
US05420309

Procedure details

110 g of pyrocatechol were dissolved in 1500 ml of acetonitrile, and 200 g of triethylamine were added. 235 g of 2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene were added dropwise to the mixture at 75° C. The reaction mixture was subsequently stirred for 2 hours at 75° C. 1200 ml of the solvent were then distilled off under vacuum and the residue was taken up in 1500 ml of water. The product was extracted with diethyl ether and the organic phase was washed twice with 10% by Weight aqueous sodium hydroxide solution and once with water. After drying over magnesium sulphate, the solution was concentrated and subjected to fractional distillation under vacuum. The yield was 258 g (=84% of theory). The boiling point was 63° C. at 12 mbar. The NMR spectra showed the following characteristic absorptions: 19F NMR: -66.8 and -79.7 ppm. 1H NMR: 4.71 ppm.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(N(CC)CC)C.Cl[C:17](=[C:22]([Cl:27])[C:23]([F:26])([F:25])[F:24])[C:18]([F:21])([F:20])[F:19]>C(#N)C>[Cl:27][CH:22]([C:17]1([C:18]([F:19])([F:20])[F:21])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)[C:23]([F:26])([F:25])[F:24]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
235 g
Type
reactant
Smiles
ClC(C(F)(F)F)=C(C(F)(F)F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred for 2 hours at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
1200 ml of the solvent were then distilled off under vacuum
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether
WASH
Type
WASH
Details
the organic phase was washed twice with 10% by Weight aqueous sodium hydroxide solution and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(C(F)(F)F)C1(OC2=C(O1)C=CC=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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